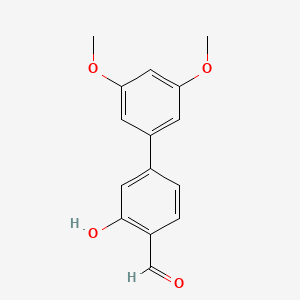
6-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% (6-CMPF) is a chemical compound with a wide range of potential applications in research and industry. It is an aromatic compound with a molecular formula of C9H7ClO3 and a molecular weight of 194.59 g/mol. 6-CMPF is a white, crystalline solid that is soluble in organic solvents and insoluble in water. It is used as a building block in organic synthesis, and has been investigated for its potential applications in the fields of biochemistry and pharmacology.
Applications De Recherche Scientifique
6-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% has been investigated for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been studied for its potential to act as a photosensitizer in photodynamic therapy, and has been used in the synthesis of a variety of other compounds. It has also been studied for its potential to act as an inhibitor of enzymes, and has been used in the synthesis of a variety of drugs.
Mécanisme D'action
The mechanism of action of 6-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of enzymes, and has been studied for its potential to act as a photosensitizer in photodynamic therapy. It is believed to interact with a variety of proteins in the cell, and has been studied for its potential to affect the activity of a variety of enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% are not yet fully understood. However, it has been studied for its potential to act as an inhibitor of enzymes, and has been used in the synthesis of a variety of drugs. It has also been studied for its potential to act as a photosensitizer in photodynamic therapy, and has been used in the synthesis of a variety of other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% in laboratory experiments include its low cost, its availability in a variety of forms, and its relative stability in a variety of solvents. It is also relatively easy to synthesize, and can be synthesized in a variety of ways. The primary limitation of 6-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% is its solubility in water, which can limit its use in aqueous solutions.
Orientations Futures
The potential applications of 6-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% are still being explored. One potential future direction is the development of new methods for synthesizing 6-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95%, which could enable the synthesis of more complex compounds. Additionally, further research could be conducted into the biochemical and physiological effects of 6-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95%, as well as its potential to act as an inhibitor of enzymes and as a photosensitizer in photodynamic therapy. Additionally, further research could be conducted into the potential applications of 6-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% in drug synthesis and drug delivery systems. Finally, further research could be conducted into the potential applications of 6-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% in the fields of biochemistry and pharmacology.
Méthodes De Synthèse
6-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% can be synthesized through a variety of methods. One of the most common methods is the reaction of 5-chloro-2-methoxyphenol with formaldehyde in the presence of a base catalyst. This reaction can be conducted in aqueous or organic solvents, with a variety of catalysts. The reaction is typically conducted at room temperature, and the yield is typically in the range of 80-90%.
Propriétés
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-13-6-5-10(15)7-12(13)11-4-2-3-9(8-16)14(11)17/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGSYCMHIKYPIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685270 |
Source


|
| Record name | 5'-Chloro-2-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Chloro-2-methoxyphenyl)-2-formylphenol | |
CAS RN |
1261895-29-7 |
Source


|
| Record name | 5'-Chloro-2-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Formyl-6-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378547.png)
![2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378553.png)



![2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378578.png)


